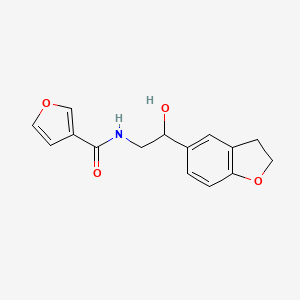

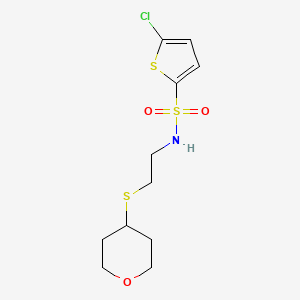

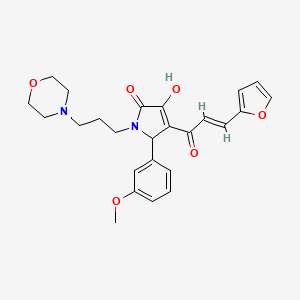

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)furan-3-carboxamide, also known as DBF, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a synthetic compound that belongs to the class of furanocarboxamides and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit dramatic anticancer activities. For instance, certain compounds have shown significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound could potentially be modified to enhance these properties and be used in targeted cancer therapies.

Antibacterial Properties

The antibacterial potential of benzofuran compounds is another area of interest. These compounds can be designed to target specific bacterial strains, offering a pathway to develop new antibiotics that could combat resistant bacteria. The structural flexibility of benzofuran allows for the synthesis of diverse derivatives with varying antibacterial strengths .

Antioxidative Effects

Benzofuran derivatives are known for their antioxidative effects. This property is crucial in the development of treatments for oxidative stress-related diseases. The compound can be researched further to understand its efficacy in protecting cells from oxidative damage, which is a common pathway in many chronic diseases .

Antiviral Applications

The antiviral activity of benzofuran derivatives, particularly against the hepatitis C virus, has been documented. Novel benzofuran compounds have been developed with the potential to be effective therapeutic drugs for hepatitis C disease. Research into the compound’s modification could lead to new antiviral medications .

Neuroprotective Uses

The neuroprotective potential of benzofuran derivatives is an emerging field of study. These compounds may protect neuronal cells from damage or degeneration, which is valuable in the treatment of neurodegenerative diseases. Further research could explore the compound’s effectiveness in this application .

Synthetic Methodology Development

Benzofuran compounds, including the one , can be synthesized through various methods, such as free radical cyclization cascade and proton quantum tunneling. These methods are not only efficient but also yield fewer side reactions, making them conducive to the construction of complex benzofuran ring systems. This has implications for the development of new synthetic methodologies in medicinal chemistry .

Mechanism of Action

Target of Action

It’s known that some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound might also target similar cellular components or pathways.

Mode of Action

Based on the known activities of similar benzofuran derivatives, it can be hypothesized that this compound may interact with its targets to inhibit cell growth, particularly in cancer cells .

Biochemical Pathways

Given the potential anticancer activity of similar benzofuran derivatives , it’s plausible that this compound may affect pathways related to cell growth and proliferation.

Result of Action

Similar benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound might have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c17-13(8-16-15(18)12-3-5-19-9-12)10-1-2-14-11(7-10)4-6-20-14/h1-3,5,7,9,13,17H,4,6,8H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGQENYSXJLWIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=COC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)furan-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

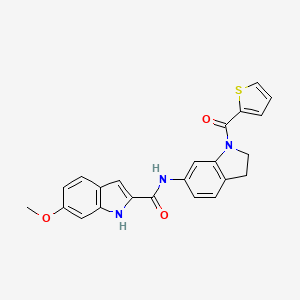

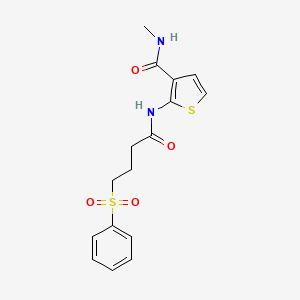

![N-(4-acetylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2363729.png)

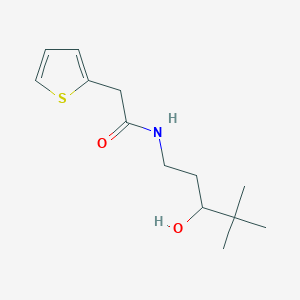

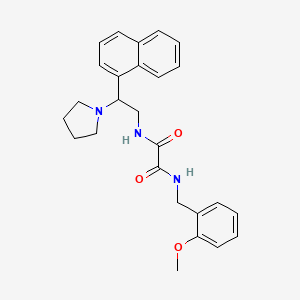

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2363730.png)

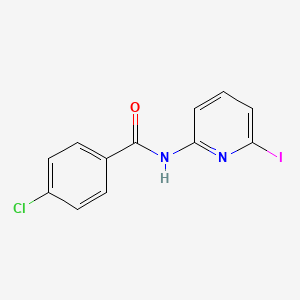

![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)

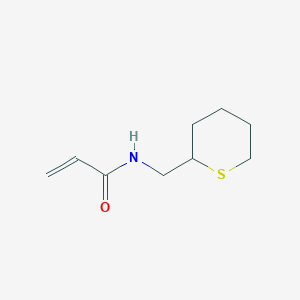

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)